3-(1,3-benzodioxol-5-yl)-N-isopropylpropanamide
Overview
Description
3-(1,3-Benzodioxol-5-yl)-N-isopropylpropanamide is an organic compound that features a benzodioxole ring, which is a common structural motif in various bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-isopropylpropanamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and disubstituted halomethanes.
Amidation Reaction: The benzodioxole derivative is then subjected to an amidation reaction with isopropylamine under appropriate conditions to form the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-yl)-N-isopropylpropanamide can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The benzodioxole ring can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(1,3-Benzodioxol-5-yl)-N-isopropylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties and its ability to inhibit specific enzymes.
Biological Research: The compound is used to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used in the synthesis of other bioactive molecules and as an intermediate in pharmaceutical production.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-isopropylpropanamide involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Known for its psychoactive properties.
2-(6-Benzoyl-2H-1,3-benzodioxol-5-yl)acetic acid: Studied for its anti-inflammatory effects.
Uniqueness
3-(1,3-Benzodioxol-5-yl)-N-isopropylpropanamide is unique due to its specific structural features and its potential applications in medicinal chemistry. Its benzodioxole ring and isopropylamide group confer distinct chemical properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-propan-2-ylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(2)14-13(15)6-4-10-3-5-11-12(7-10)17-8-16-11/h3,5,7,9H,4,6,8H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMYJGYKVDAJGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCC1=CC2=C(C=C1)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701237493 | |
Record name | N-(1-Methylethyl)-1,3-benzodioxole-5-propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701237493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105072-36-4 | |
Record name | N-(1-Methylethyl)-1,3-benzodioxole-5-propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105072-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1-Methylethyl)-1,3-benzodioxole-5-propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701237493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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